Methyl 2,3,6-trimethoxybenzoate Methyl 2,3,6-trimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 60241-75-0
VCID: VC19578953
InChI: InChI=1S/C11H14O5/c1-13-7-5-6-8(14-2)10(15-3)9(7)11(12)16-4/h5-6H,1-4H3
SMILES:
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol

Methyl 2,3,6-trimethoxybenzoate

CAS No.: 60241-75-0

Cat. No.: VC19578953

Molecular Formula: C11H14O5

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,6-trimethoxybenzoate - 60241-75-0

Specification

CAS No. 60241-75-0
Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
IUPAC Name methyl 2,3,6-trimethoxybenzoate
Standard InChI InChI=1S/C11H14O5/c1-13-7-5-6-8(14-2)10(15-3)9(7)11(12)16-4/h5-6H,1-4H3
Standard InChI Key AHBPFQOTLXXKTA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)OC)OC)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2,3,6-trimethoxybenzoate features a benzene ring substituted with three methoxy (-OCH₃) groups at positions 2, 3, and 6, alongside a methyl ester (-COOCH₃) at position 1. The spatial arrangement of these substituents distinguishes it from its isomers, such as methyl 3,4,5-trimethoxybenzoate, where methoxy groups occupy adjacent positions on the ring . The compound’s IUPAC name is methyl 2,3,6-trimethoxybenzoate, and its canonical SMILES representation is COC1=C(C(=C(C=C1)OC)OC)C(=O)OC.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number60241-75-0
Molecular FormulaC₁₁H₁₄O₅
Molecular Weight226.23 g/mol
IUPAC NameMethyl 2,3,6-trimethoxybenzoate
InChIKeyAHBPFQOTLXXKTA-UHFFFAOYSA-N

Spectroscopic and Physical Properties

While detailed physical properties such as melting and boiling points for methyl 2,3,6-trimethoxybenzoate remain undocumented in the available literature, its structural analog methyl 3,4,5-trimethoxybenzoate exhibits a melting point of 82–84°C and a boiling point of 274–275°C . The absence of adjacent methoxy groups in the 2,3,6 isomer likely reduces crystalline packing efficiency, potentially lowering its melting point compared to the 3,4,5 analog. Spectroscopic data, including ¹H NMR and ¹³C NMR, have been reported for brominated derivatives of related trimethoxybenzoates, providing indirect insights into the electronic environment of the parent compound .

Synthesis and Production

Esterification Approaches

The synthesis of methyl 2,3,6-trimethoxybenzoate is presumed to follow classical esterification protocols, analogous to those used for its isomers. A typical route involves the reaction of 2,3,6-trimethoxybenzoic acid with methanol under acidic catalysis. For example, methyl 3,4,5-trimethoxybenzoate is synthesized via similar methods, yielding high-purity products suitable for pharmaceutical applications .

Table 2: Bromination Reaction Parameters for Analogous Compounds

ParameterValueSource
ReactantMethyl 3,4,5-trimethoxybenzoate
ReagentNBS
SolventAcetonitrile
Temperature20°C
Yield99%

Applications and Industrial Relevance

Natural Product Analogs

Methyl 3,4,5-trimethoxybenzoate occurs naturally in plants such as Buxus natalensis and Eucalyptus aggregata, where it contributes to secondary metabolite profiles . No natural sources have been identified for the 2,3,6 isomer, likely due to steric and electronic factors influencing biosynthetic feasibility.

Comparative Analysis of Trimethoxybenzoate Isomers

Structural and Functional Divergence

The positional isomerism between methyl 2,3,6- and 3,4,5-trimethoxybenzoates profoundly impacts their chemical behavior. The 3,4,5-isomer’s adjacent methoxy groups enhance resonance stabilization, increasing thermal stability (boiling point 274–275°C) , whereas the 2,3,6-isomer’s dispersed substituents may favor solubility in nonpolar solvents.

Table 3: Isomer Comparison

Property2,3,6-Isomer3,4,5-Isomer
CAS Number60241-75-01916-07-0
Melting PointNot reported82–84°C
Natural OccurrenceNone reportedBuxus natalensis
Pharmaceutical RelevancePotential intermediateTrimethoprim impurity

Synthetic Accessibility

The 3,4,5-isomer benefits from well-established protocols due to its pharmaceutical relevance , while the 2,3,6-isomer’s synthesis remains less optimized, reflecting its niche applications.

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